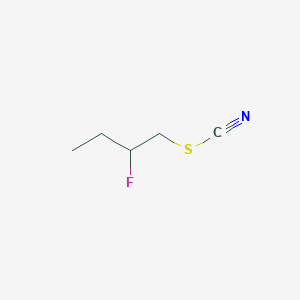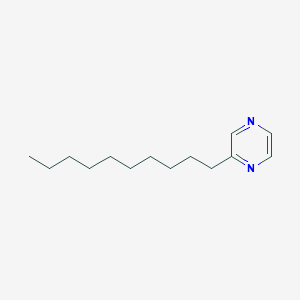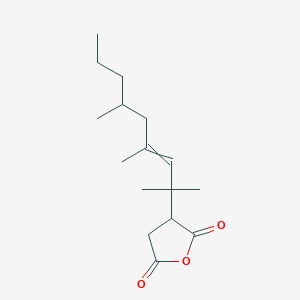
Propane-1,1,2,2-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propane-1,1,2,2-tetrol can be synthesized through several methods. One common approach involves the reduction of 1,1,2,2-tetrafluoropropane using a suitable reducing agent. Another method involves the hydrolysis of 1,1,2,2-tetrachloropropane under acidic or basic conditions to replace the chlorine atoms with hydroxyl groups.
Industrial Production Methods
In an industrial setting, this compound can be produced by the catalytic hydrogenation of 1,1,2,2-tetrafluoropropane. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
Propane-1,1,2,2-tetrol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form propane or other lower alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: this compound can form 1,1,2,2-tetrahydroxypropane-1-one or 1,1,2,2-tetrahydroxypropanoic acid.
Reduction: It can yield propane or 1,2,3-trihydroxypropane.
Substitution: Products include 1,1,2,2-tetrahalopropane or 1,1,2,2-tetraalkylpropane.
Aplicaciones Científicas De Investigación
Propane-1,1,2,2-tetrol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying the behavior of polyhydroxy compounds in biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which propane-1,1,2,2-tetrol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. In biological systems, it can interact with enzymes and receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,1,2,3-tetrol: Similar structure but with hydroxyl groups at different positions.
1,1,2,2-tetrafluoropropane: Contains fluorine atoms instead of hydroxyl groups.
1,1,2,2-tetrachloropropane: Contains chlorine atoms instead of hydroxyl groups.
Uniqueness
Propane-1,1,2,2-tetrol is unique due to its four hydroxyl groups, which confer distinct chemical properties and reactivity compared to its halogenated counterparts. Its ability to form multiple hydrogen bonds makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in biological studies.
Propiedades
Número CAS |
116079-22-2 |
|---|---|
Fórmula molecular |
C3H8O4 |
Peso molecular |
108.09 g/mol |
Nombre IUPAC |
propane-1,1,2,2-tetrol |
InChI |
InChI=1S/C3H8O4/c1-3(6,7)2(4)5/h2,4-7H,1H3 |
Clave InChI |
QBJJYRZAHQDNMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)

![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)




![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)




